

Predictive Reactivity Profiling: Oxane-4-thiol vs. Cyclohexanethiol via DFT

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Compound of Interest

Compound Name: Oxane-4-thiol

CAS No.: 203246-71-3

Cat. No.: B033081

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Executive Summary

Oxane-4-thiol offers a strategic bioisostere to Cyclohexanethiol. While the carbocyclic analog is a standard lipophilic pharmacophore, the incorporation of the ether oxygen at the 4-position (relative to the thiol) introduces a dipole that modulates solubility and potentially alters the acidity (

) of the sulfhydryl group. This guide details a Density Functional Theory (DFT) protocol to quantify these electronic divergences without wet-lab synthesis.

Computational Methodology (The Protocol)

To achieve publication-quality accuracy (Error < 1.0 kcal/mol), a "Self-Validating" thermodynamic cycle must be employed. Standard continuum models alone are insufficient for anionic sulfur species due to charge concentration errors.

1.1. Level of Theory Selection

- Functional:

B97X-D or M06-2X.

- Rationale: These long-range corrected hybrid functionals accurately model weak dispersive interactions (London forces) critical for ring conformer stability (axial vs. equatorial -SH).

- Basis Set:6-311++G(d,p).[1]
 - Rationale: Diffuse functions (++) are non-negotiable for describing the diffuse electron cloud of the thiolate anion () during deprotonation studies.
- Solvation Model:SMD (Solvation Model based on Density).
 - Rationale: Superior parameterization for non-aqueous solvents compared to PCM, essential for predicting reactivity in lipophilic protein pockets.

1.2. The Explicit Solvation Correction

Direct pKa calculations often fail for thiols. You must model the first solvation shell explicitly.

- Construct:
- Reasoning: Experimental data confirms that including 3 explicit water molecules reduces pKa prediction error from ~3.5 units to <0.5 units by stabilizing the anionic charge via H-bonding networks.

Comparative Analysis Framework

The following table outlines the key descriptors to calculate and their medicinal chemistry significance.

Reactivity Descriptor	Calculation Method	Comparison Prediction (Oxane vs. Cyclohexane)	Significance in Drug Design
Acidity ()	of deprotonation (Thermodynamic Cycle)	Oxane is more acidic (units) due to the inductive electron-withdrawing effect (-I) of the ether oxygen.	Lower = higher fraction of thiolate anion at physiological pH (7.4), increasing reactivity.
Nucleophilicity ()	HOMO Energy () & Fukui Function ()	Oxane is slightly less nucleophilic (Harder). The O-atom stabilizes the HOMO, lowering its energy.	Modulates reaction rates with electrophiles (e.g., Michael acceptors) to avoid "promiscuous" covalent binding.
Lipophilicity ()	(Octanol vs. Water)	Oxane is less lipophilic. The ether oxygen increases water solubility.	Improves ADME properties; reduces metabolic clearance risk associated with high lipophilicity.
Bond Dissociation Energy (S-H)	Enthalpy of homolysis ()	Similar, but Oxane radical is slightly stabilized by anomeric-like effects.	Critical for antioxidant capacity (H-atom transfer mechanism).

Experimental Validation Workflow

A computational prediction is a hypothesis. Validate your DFT data using the following self-consistent experimental loops:

- Kinetic Validation (Nucleophilicity):
 - Assay: Reaction with 4,4'-dithiodipyridine (DTDP).
 - Observable: Monitor release of 4-thiopyridone at 324 nm (

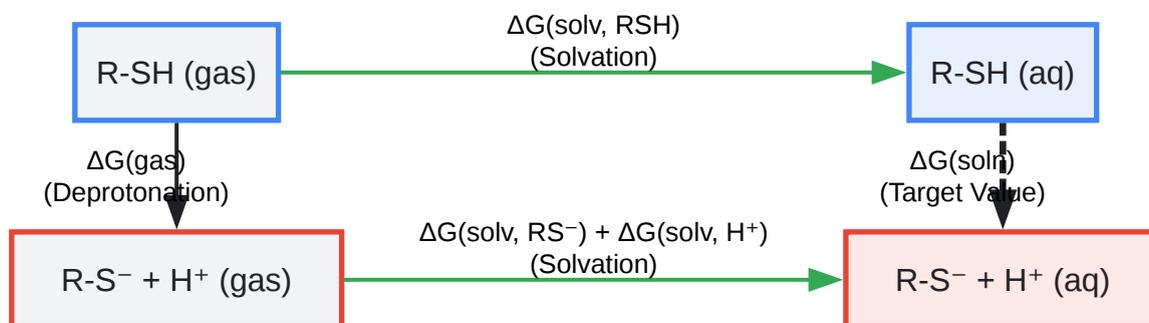
).

- Logic: If DFT predicts **Oxane-4-thiol** has a lower HOMO, the second-order rate constant () should be lower than Cyclohexanethiol.
- pKa Validation (Acidity):
 - Assay: pH-dependent UV-titration.
 - Logic: The inflection point of the absorbance vs. pH curve must match the calculated

Visualization of Logic

Diagram 1: The Thermodynamic Cycle for pKa Calculation

This diagram illustrates the indirect method required to calculate pKa accurately, bypassing the large errors of direct solution-phase calculation.

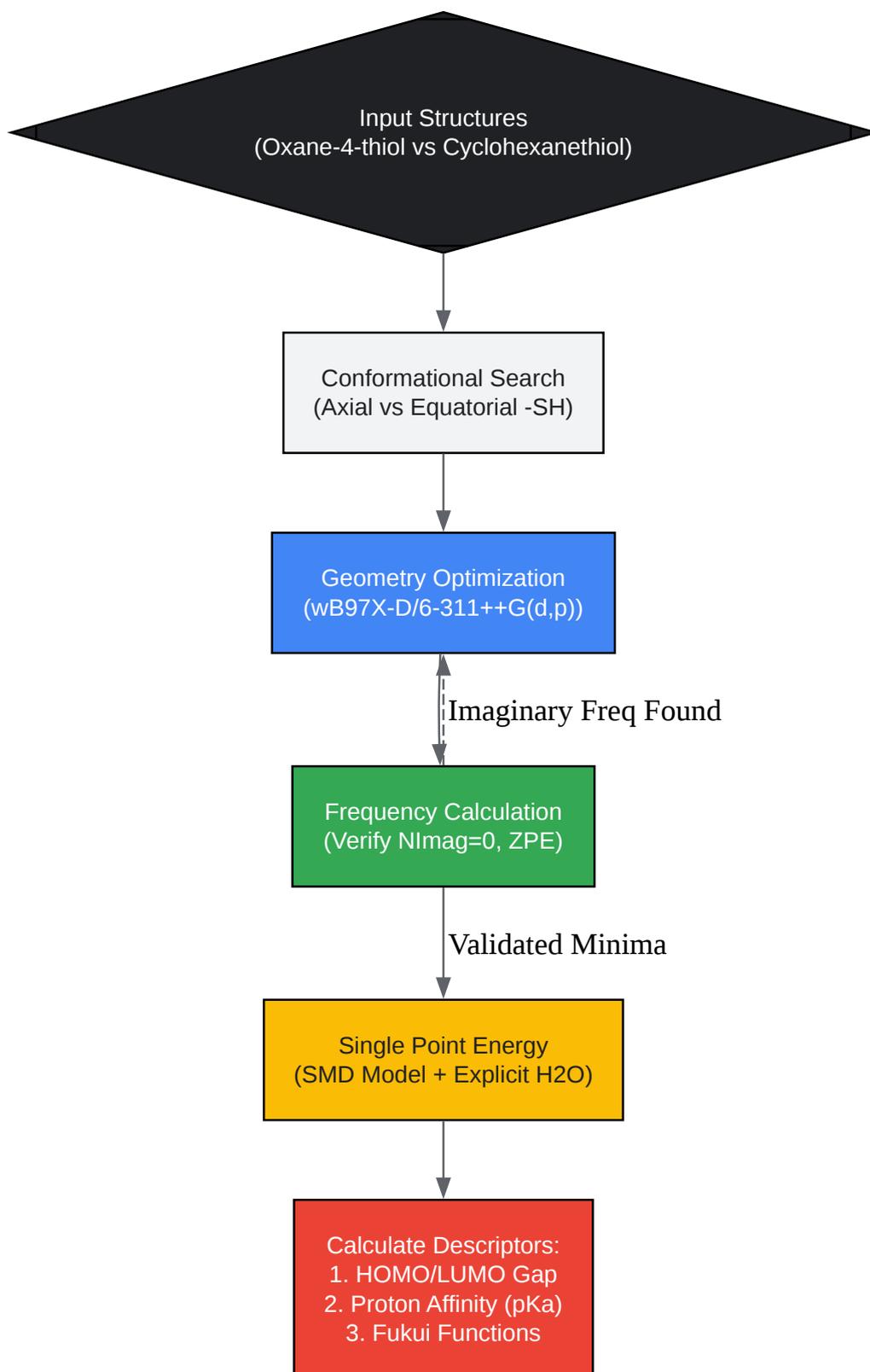


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Caption: The thermodynamic cycle relating gas-phase deprotonation energy to solution-phase pKa.

Diagram 2: Reactivity Prediction Workflow

This flowchart guides the researcher from structure generation to final reactivity index.



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Caption: Step-by-step computational workflow for extracting reactivity indices from raw structural data.

References

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 - Significance: Defines the calculation of Chemical Hardness and Nucleophilicity indices.
- PubChem. (2024).[2] Tetrahydro-2H-pyran-4-thiol (Compound Summary). National Library of Medicine. [Link](#)
 - Significance: Source for basic physicochemical properties and identifiers for **Oxane-4-thiol**.

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Sources

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